

Chemical structure and properties of Evategrel (C21H26CINO7S)

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Compound of Interest		
Compound Name:	Evategrel	
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Evategrel (C21H26CINO7S): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evategrel (also known as CG-0255) is an innovative, third-generation antiplatelet agent currently in Phase 3 clinical development for the treatment and prevention of thromboembolic diseases, including acute coronary syndrome, ischemic stroke, and atherosclerosis.[1] As a potent and selective antagonist of the P2Y12 receptor, **Evategrel** represents a significant advancement in antiplatelet therapy. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and metabolic pathway. It also details relevant experimental protocols for its evaluation and presents a visualization of its signaling cascade and bioactivation workflow.

Chemical Structure and Physicochemical Properties

Evategrel is a small molecule with the chemical formula C21H26ClNO7S. Its structure is characterized by a piperidine core, a chlorophenyl moiety, and a thioester side chain that is crucial for its prodrug nature.

IUPAC Name: (Z)-2-((R)-1-((S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl)-4-((((isopropoxycarbonyl)oxy)methyl)thio)piperidin-3-ylidene)acetic acid



CAS Number: 2760609-74-1

Property	Value	Source
Molecular Formula	C21H26CINO7S	INVALID-LINK
Molecular Weight	471.95 g/mol	INVALID-LINK
Appearance	Not publicly available	-
Solubility	Adequate for intravenous formulation	INVALID-LINK
рКа	Not publicly available	-
LogP	Not publicly available	-

Mechanism of Action and Signaling Pathway

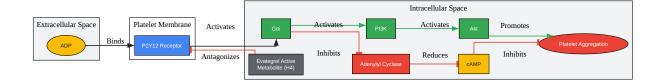
Evategrel is a prodrug that, once metabolized to its active form (H4), acts as an irreversible antagonist of the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.

By binding to the P2Y12 receptor, the active metabolite of **Evategrel** prevents ADP from initiating the downstream signaling cascade that leads to platelet activation. This inhibition of the P2Y12 pathway ultimately reduces platelet aggregation and thrombus formation.

The signaling pathway initiated by P2Y12 receptor activation is complex. Upon ADP binding, the receptor couples with the Gai subunit of its associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins that promote platelet activation.

Furthermore, P2Y12 receptor activation stimulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for the amplification and sustenance of platelet aggregation.





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P2Y12 Receptor Signaling Pathway

Pharmacological Properties Pharmacodynamics

Evategrel exhibits potent and rapid antiplatelet activity. Phase I clinical trial data indicates that at a 10 mg oral dose, **Evategrel** achieves over 90% inhibition of platelet aggregation (IPA) in less than 30 minutes.[2] Its antiplatelet effect is dose-dependent and has been shown to match or exceed that of a 300 mg dose of clopidogrel across all tested doses.[2] Due to its irreversible binding to the P2Y12 receptor, **Evategrel** provides a long-lasting antiplatelet effect.[2]

Pharmacokinetics and Metabolism

A key innovation of **Evategrel** lies in its metabolic activation pathway. Unlike clopidogrel, which requires a two-step oxidation by cytochrome P450 (CYP) enzymes (primarily CYP2C19) to be converted to its active metabolite, **Evategrel** is a thiol prodrug that undergoes a rapid, one-step hydrolysis.[3][4] This reaction is catalyzed by widely distributed carboxylesterases, completely bypassing the CYP enzyme system.[2][4]

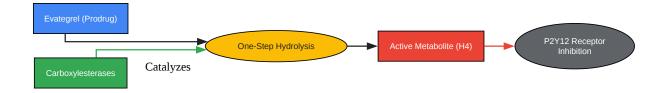
This metabolic profile offers several significant advantages:

 Overcoming Clopidogrel Resistance: A substantial portion of the population has genetic variations in CYP2C19 that lead to reduced metabolic activation of clopidogrel and consequently, diminished antiplatelet effect. By avoiding the CYP pathway, Evategrel is



expected to have a more consistent and predictable antiplatelet response across the general population.[2]

- Rapid Onset of Action: The single-step hydrolysis allows for a much faster conversion to the
 active metabolite, H4, resulting in a quicker onset of antiplatelet activity. This is particularly
 advantageous in acute settings.[4]
- Reduced Drug-Drug Interactions: The reliance on CYP enzymes for clopidogrel activation
 makes it susceptible to interactions with other drugs that are also metabolized by or inhibit
 these enzymes. Evategrel's metabolic pathway significantly lowers the risk of such
 interactions.
- Dual Formulation: Evategrel has been developed for both oral and intravenous administration, providing flexibility in clinical use, especially in emergency situations.[4]



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Evategrel Bioactivation Workflow

Quantitative Data

Specific quantitative data from preclinical and early clinical studies, such as IC50 values, binding affinities (Kd), and detailed pharmacokinetic parameters (e.g., half-life, Cmax, AUC), are not extensively available in the public domain, likely due to the ongoing clinical development and proprietary nature of the data. However, Phase I trial results have qualitatively described **Evategrel** as having "excellent pharmacokinetic and pharmacodynamic properties".[3][4]



Parameter	Value	Note
IC50 (P2Y12 Receptor)	Not publicly available	-
Binding Affinity (Kd)	Not publicly available	-
Cmax	Not publicly available	Dose-dependent increase in active metabolite observed in Phase I.
Tmax (Active Metabolite)	≤ 30 minutes (oral)	[4]
AUC	Not publicly available	-
Half-life	Not publicly available	Long-lasting effect due to irreversible binding.[2]
Inhibition of Platelet Aggregation (IPA)	>90% at 10 mg oral dose	Achieved in less than 30 minutes.[2]

Experimental Protocols

The evaluation of **Evategrel**'s antiplatelet activity involves standard and specialized assays. Below are methodologies for key experiments relevant to the characterization of P2Y12 receptor antagonists.

Synthesis of Evategrel

A detailed, step-by-step synthesis protocol for **Evategrel** is not publicly available. However, the general synthetic strategy involves the creation of a thiol prodrug based on the active metabolite of clopidogrel, H4.[4] This approach requires the synthesis of the core piperidine structure, followed by the introduction of the 2-chlorophenyl and acetic acid moieties, and finally, the attachment of the thiol-containing side chain with the isopropoxycarbonyl-oxy-methyl protecting group.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Light Transmission Aggregometry is the gold-standard method for assessing platelet function.



Objective: To measure the ability of **Evategrel**'s active metabolite to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Methodology:

- Blood Collection: Whole blood is collected from healthy, drug-free donors into tubes containing 3.2% sodium citrate as an anticoagulant.
- PRP and PPP Preparation:
 - Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.
 - The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
- Assay Procedure:
 - A sample of PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
 - A baseline light transmission is established.
 - The active metabolite of Evategrel (or vehicle control) is added to the PRP and incubated for a specified period.
 - \circ A platelet agonist, such as ADP (typically at a concentration of 5-20 μ M), is added to induce aggregation.
 - As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.
- Data Analysis: The maximum aggregation percentage is calculated relative to the PPP reference. The inhibitory effect of **Evategrel**'s active metabolite is determined by comparing the aggregation in its presence to that of the vehicle control.

Point-of-Care Platelet Function Testing (VerifyNow® P2Y12 Assay)



The VerifyNow system is a rapid, whole-blood assay used to measure the level of P2Y12 receptor blockade.

Objective: To assess the pharmacodynamic effect of **Evategrel** in whole blood samples.

Methodology:

- Sample Collection: Whole blood is collected in a 3.2% sodium citrate tube.
- Assay Principle: The VerifyNow P2Y12 assay cartridge contains two channels.
 - Channel 1 (ADP channel): Contains ADP and prostaglandin E1 (PGE1). PGE1 is included
 to reduce the contribution of the P2Y1 receptor, making the assay more specific for the
 P2Y12 pathway. Fibrinogen-coated beads are also present.
 - Channel 2 (TRAP channel): Contains thrombin receptor activating peptide (TRAP) to induce maximal platelet aggregation independent of the P2Y12 receptor, serving as a baseline.

Procedure:

- The blood sample is added to the cartridge, which is then inserted into the VerifyNow instrument.
- In the ADP channel, activated platelets bind to the fibrinogen-coated beads, causing agglutination.
- The instrument measures the change in light transmittance and reports the result in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
- Data Interpretation: The PRU value provides a quantitative measure of the on-treatment platelet reactivity.

Conclusion

Evategrel is a promising new antiplatelet agent with a distinct mechanism of action and metabolic profile that addresses several limitations of current P2Y12 inhibitors. Its rapid onset



of action, circumvention of the problematic CYP metabolic pathway, and availability in both oral and intravenous formulations position it as a potentially superior treatment option for a broad range of patients with thromboembolic diseases. Further data from ongoing late-stage clinical trials will be crucial in fully elucidating its clinical efficacy and safety profile.

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